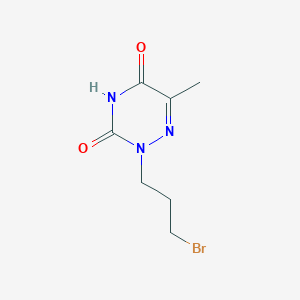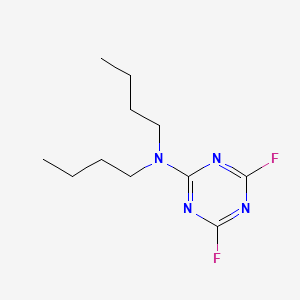
Manganese--zirconium (3/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Manganese–zirconium (3/1) is a compound that combines manganese and zirconium in a 3:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various fields, including catalysis, materials science, and industrial processes. The combination of manganese and zirconium results in a material that exhibits enhanced stability, catalytic activity, and mechanical properties.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of manganese–zirconium (3/1) can be achieved through various synthetic routes. One common method involves the co-precipitation of manganese and zirconium salts, followed by calcination. This process typically involves dissolving manganese and zirconium salts in a suitable solvent, precipitating the mixed hydroxides by adding a base, and then calcining the precipitate at high temperatures to form the desired compound .
Industrial Production Methods: In industrial settings, the production of manganese–zirconium (3/1) often involves the use of high-temperature solid-state reactions. This method includes mixing manganese and zirconium oxides or carbonates, followed by heating the mixture at elevated temperatures to induce the formation of the compound. The process parameters, such as temperature and duration, are carefully controlled to ensure the desired phase and purity of the product .
化学反応の分析
Types of Reactions: Manganese–zirconium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and the coordination environment of zirconium.
Common Reagents and Conditions:
Oxidation: Manganese in the compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of manganese–zirconium (3/1) can be achieved using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Substitution reactions involve the replacement of one or more ligands in the compound with other ligands.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese compounds, while reduction reactions can produce lower oxidation state manganese species .
科学的研究の応用
Manganese–zirconium (3/1) has a wide range of scientific research applications due to its unique properties:
Chemistry: The compound is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: In biological research, manganese–zirconium (3/1) is studied for its potential use in imaging and diagnostic applications.
Medicine: The compound is being explored for its potential therapeutic applications, including drug delivery and as an antimicrobial agent.
Industry: In industrial applications, manganese–zirconium (3/1) is used in the production of advanced materials, such as ceramics and composites.
作用機序
The mechanism of action of manganese–zirconium (3/1) involves its interaction with molecular targets and pathways. The compound’s effects are primarily mediated through its catalytic activity, which facilitates various chemical reactions. The manganese component acts as a redox-active center, while the zirconium provides structural stability and enhances the overall reactivity of the compound .
類似化合物との比較
Manganese–titanium (3/1): Similar to manganese–zirconium (3/1), this compound combines manganese with titanium.
Manganese–zirconium (1/1): This compound has an equal ratio of manganese and zirconium.
Zirconium–titanium (3/1): Combining zirconium with titanium, this compound is used in high-temperature applications and as a catalyst.
Uniqueness: Manganese–zirconium (3/1) is unique due to its specific ratio of manganese to zirconium, which results in distinct catalytic and mechanical properties. Its high stability, catalytic activity, and versatility in various applications set it apart from similar compounds .
特性
CAS番号 |
86353-18-6 |
|---|---|
分子式 |
Mn3Zr |
分子量 |
256.04 g/mol |
IUPAC名 |
manganese;zirconium |
InChI |
InChI=1S/3Mn.Zr |
InChIキー |
GPDOFFHTUDZSBJ-UHFFFAOYSA-N |
正規SMILES |
[Mn].[Mn].[Mn].[Zr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


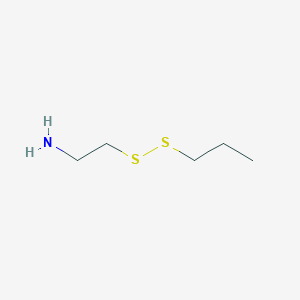
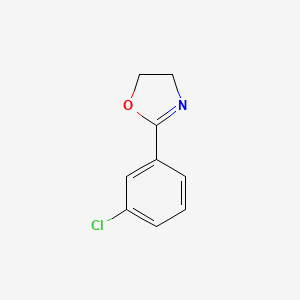
![7-Methyl-5-oxo-2,3-dihydro-[1,3]oxazolo[3,2-a]pyridine-6-carboxamide](/img/structure/B14408130.png)
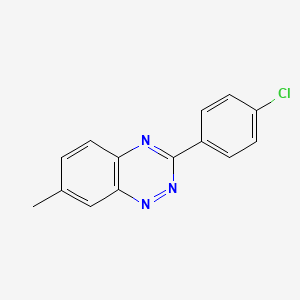
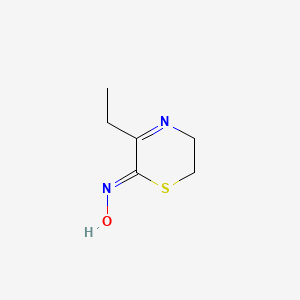
![Dimethyl(prop-1-yn-1-yl)[(trifluoroacetyl)oxy]stannane](/img/structure/B14408140.png)



![N-[(Trimethylsilyl)oxy]ethanimidoyl chloride](/img/structure/B14408169.png)
![Tributyl[(oxiran-2-yl)methyl]phosphanium chloride](/img/structure/B14408172.png)

